molecular formula C21H18F2N2O4S2 B2553549 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 951460-51-8

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2553549
CAS No.: 951460-51-8
M. Wt: 464.5
InChI Key: DEUWXINGBGNGRN-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that features a combination of fluorinated benzene and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the intermediate compounds, such as 4-fluorobenzenesulfonyl chloride and 2-fluorobenzenesulfonamide . These intermediates are then subjected to further reactions, including nucleophilic substitution and cyclization, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, better reaction conditions, and scalable processes. The exact methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological molecules and potential as a drug candidate.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Biological Activity

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (CAS Number: 951460-51-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and findings from relevant studies.

The molecular formula of the compound is C21H18F2N2O4S2C_{21}H_{18}F_{2}N_{2}O_{4}S_{2} with a molecular weight of 464.5 g/mol. The structure features a tetrahydroquinoline core modified with sulfonamide and fluorine groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H18F2N2O4S2C_{21}H_{18}F_{2}N_{2}O_{4}S_{2}
Molecular Weight464.5 g/mol
CAS Number951460-51-8

The biological activity of this compound is thought to be mediated through its interactions with various molecular targets, including enzymes and receptors involved in critical physiological processes. The sulfonamide group is known to inhibit certain enzymes by mimicking substrates, while the fluorine atoms may enhance binding affinity and stability.

Biological Activity

Research indicates that derivatives of sulfonamide compounds exhibit significant biological activities, including:

Case Studies and Research Findings

  • Cardiovascular Study :
    • Objective : To evaluate the effects of benzenesulfonamide derivatives on cardiac perfusion.
    • Methodology : Isolated rat heart models were used to assess changes in perfusion pressure.
    • Results : The compound demonstrated a time-dependent decrease in perfusion pressure compared to controls, suggesting a possible mechanism involving calcium channel inhibition .
    GroupCompoundDose (nM)Effect on Perfusion Pressure
    IControl-No change
    IICompound 1 (benzenesulfonamide)0.001Decrease observed
    IIICompound 2 (similar derivative)0.001Decrease observed
  • Anticancer Research :
    • Findings : Compounds similar to this sulfonamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Specific pathways affected include those related to cell cycle regulation and apoptosis signaling .

Properties

IUPAC Name

2-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S2/c22-16-8-11-18(12-9-16)31(28,29)25-13-3-4-15-7-10-17(14-20(15)25)24-30(26,27)21-6-2-1-5-19(21)23/h1-2,5-12,14,24H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUWXINGBGNGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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